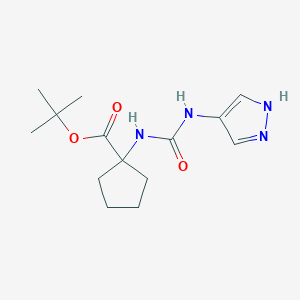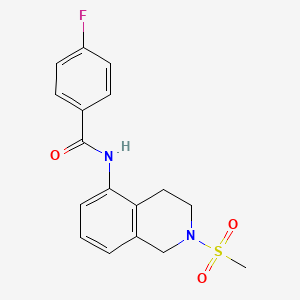![molecular formula C14H12N4O3S2 B7681934 N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PBA and has been synthesized using a variety of methods. In
作用机制
The mechanism of action of PBA is not fully understood, but it is thought to involve the inhibition of enzymes involved in cancer cell growth and the modulation of the immune system. PBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and PBA is thought to work through this mechanism.
Biochemical and Physiological Effects:
PBA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PBA has been shown to modulate the immune system. PBA has been shown to increase the production of cytokines, which are proteins involved in the regulation of the immune system. PBA has also been shown to decrease the levels of reactive oxygen species (ROS), which can cause damage to cells and contribute to the development of cancer.
实验室实验的优点和局限性
One of the advantages of using PBA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. PBA has also been shown to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, there are also limitations to using PBA in lab experiments. PBA is a relatively new compound, and its mechanism of action is not fully understood. Additionally, PBA has not been extensively studied in vivo, so its effects in living organisms are not well known.
未来方向
There are several future directions for research on PBA. One area of interest is the development of PBA derivatives that may have improved anti-cancer properties. Another area of interest is the study of PBA in animal models to better understand its effects in vivo. Additionally, PBA could be studied for its potential applications in the treatment of inflammatory diseases and autoimmune disorders.
Conclusion:
In conclusion, N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide, or PBA, is a chemical compound that has potential applications in various scientific research areas. PBA has been shown to inhibit the growth of cancer cells, modulate the immune system, and have anti-inflammatory properties. While there are limitations to using PBA in lab experiments, there are also several future directions for research on this compound. With further study, PBA could become a valuable tool in the fight against cancer and inflammatory diseases.
合成方法
PBA can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with pyridine-3-sulfonyl chloride followed by acetylation with acetic anhydride. Another method involves the reaction of 2-aminobenzothiazole with pyridine-3-sulfonyl chloride followed by reaction with acetic acid anhydride and sodium acetate. Both methods have been reported to yield high purity PBA.
科学研究应用
PBA has been studied for its potential applications in various scientific research areas. One of the most prominent applications of PBA is in the field of cancer research. Studies have shown that PBA can inhibit the growth of cancer cells and induce apoptosis. PBA has also been studied for its potential anti-inflammatory properties and its ability to modulate the immune system.
属性
IUPAC Name |
N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-9(19)16-10-4-5-12-13(7-10)22-14(17-12)18-23(20,21)11-3-2-6-15-8-11/h2-8H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUHUMCGLAMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)


![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)


![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)

![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)